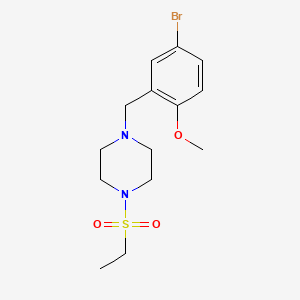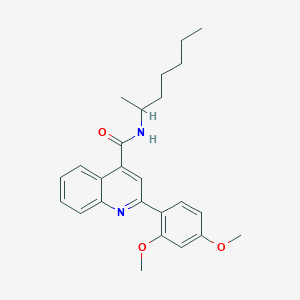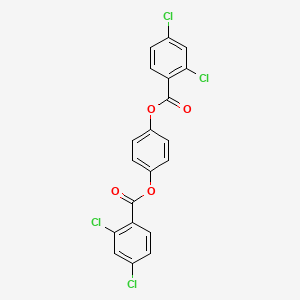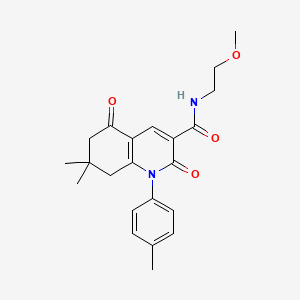![molecular formula C14H10N4O4S B14921010 2-[(2,4-dinitrophenyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B14921010.png)
2-[(2,4-dinitrophenyl)sulfanyl]-5-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE is a complex organic compound that combines the structural features of dinitrophenyl and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.
Sulfur Introduction: The sulfide linkage is introduced by reacting the benzimidazole derivative with a suitable thiol or disulfide compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE undergoes several types of chemical reactions:
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzimidazole derivatives
Applications De Recherche Scientifique
2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE involves its interaction with biological macromolecules:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction Pathways: The compound may affect various cellular signaling pathways, leading to altered cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.
5-Methyl-1H-benzimidazole: A simpler benzimidazole derivative with various biological activities.
Uniqueness
2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functional groups allow it to participate in diverse chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H10N4O4S |
|---|---|
Poids moléculaire |
330.32 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)sulfanyl-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4O4S/c1-8-2-4-10-11(6-8)16-14(15-10)23-13-5-3-9(17(19)20)7-12(13)18(21)22/h2-7H,1H3,(H,15,16) |
Clé InChI |
GUBIZLVSROLCAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14920930.png)

![4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid](/img/structure/B14920934.png)
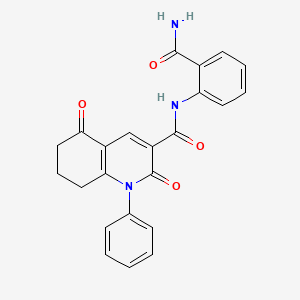
![(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B14920940.png)
![1-benzyl-6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14920953.png)
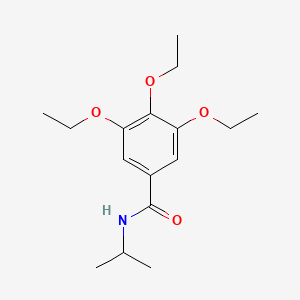
![6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14920972.png)
![N-(4-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14920994.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14920998.png)
